Fluometuron Fluometuron Fluometuron belongs to the class of phenylurea herbicides, commonly employed for the control of broad-leaf weeds and grasses affecting crops such as cotton and sugarcane. It is also used for pre-emergence protection of bush fruits, citrus and asparagus.
Fluometuron appears as white crystals or powder. Melting point 163-164°C. Readily soluble in organic solvents. Used for pre- and post-emergence weed control in cotton.
Fluometuron is a member of ureas.
Brand Name: Vulcanchem
CAS No.: 2164-17-2
VCID: VC0528154
InChI: InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16)
SMILES: CN(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Molecular Formula: C10H11F3N2O
Molecular Weight: 232.2 g/mol

Fluometuron

CAS No.: 2164-17-2

Cat. No.: VC0528154

Molecular Formula: C10H11F3N2O

Molecular Weight: 232.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fluometuron - 2164-17-2

Specification

CAS No. 2164-17-2
Molecular Formula C10H11F3N2O
Molecular Weight 232.2 g/mol
IUPAC Name 1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea
Standard InChI InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16)
Standard InChI Key RZILCCPWPBTYDO-UHFFFAOYSA-N
SMILES CN(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Canonical SMILES CN(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Appearance Solid powder
Boiling Point approx. 280 °C @ 760 mm Hg
Colorform White crystals
Colorless crystals
Melting Point 325 to 328 °F (NTP, 1992)
164.0 °C
163-164.5 °C

Introduction

Chemical Composition and Physicochemical Properties

Molecular Structure and Identification

Fluometuron, systematically named N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]urea, belongs to the phenylurea herbicide class. Its structure features a trifluoromethylphenyl group linked to a dimethylurea moiety, which is critical for its herbicidal activity . The trifluoromethyl group enhances lipid solubility, facilitating penetration through plant cuticles .

Physical and Chemical Characteristics

Fluometuron exists as a white crystalline solid with a melting point of 163–165°C and a boiling point of 280°C . It exhibits limited water solubility (0.1 g/100 mL at 21.5°C) but is soluble in organic solvents such as acetone and methanol . The compound’s vapor pressure (9.4×107mmHg9.4 \times 10^{-7} \, \text{mmHg} at 20°C) indicates low volatility, reducing atmospheric dispersal risks .

Table 1: Key Physicochemical Properties of Fluometuron

PropertyValueSource
Molecular FormulaC10H11F3N2O\text{C}_{10}\text{H}_{11}\text{F}_{3}\text{N}_{2}\text{O}
Molecular Weight232.2 g/mol
Melting Point163–165°C
Water Solubility<0.1 g/100 mL (21.5°C)
Log PP (Octanol-Water)2.28 (23.5°C)

Herbicidal Applications and Mechanisms of Action

Target Crops and Weeds

Fluometuron is primarily applied to cotton and sugarcane, controlling annual grasses (e.g., barnyardgrass, crabgrass) and broadleaf weeds (e.g., pigweed, morningglory) . Its selectivity arises from differential metabolic degradation in crops versus weeds .

Table 2: Weeds Controlled by Fluometuron in Cotton

Weed TypeExamplesEfficacy
Annual GrassesBarnyardgrass, Foxtail, RyegrassHigh
Broadleaf WeedsCocklebur, Lambsquarters, RagweedModerate

Application Methods and Rates

Fluometuron is applied pre-emergence at 1.12–2.24 kg/ha (1–2 lb/acre) and post-emergence at 0.56–1.12 kg/ha (0.5–1 lb/acre) . Banded applications reduce total usage by 50%, minimizing soil residues .

Environmental Fate and Persistence

Soil Mobility and Degradation

Fluometuron exhibits moderate soil adsorption (Koc=100300K_{oc} = 100–300), leading to potential leaching into groundwater . Microbial degradation is the primary dissipation pathway, with a half-life of 30–90 days depending on soil moisture and organic content .

Carryover Effects on Rotational Crops

Studies in North Carolina demonstrated that fluometuron residues from cotton fields caused interveinal chlorosis in subsequent tobacco crops, particularly with multiple post-emergence applications . At total application rates exceeding 3.0 lb/acre, 67% of tobacco plants exhibited symptoms, though yield impacts were negligible .

Toxicological Profile and Human Health Risks

Acute and Chronic Toxicity

Fluometuron is classified as a Group C (possible human) carcinogen by the EPA, with a no-observed-adverse-effect level (NOAEL) of 2.5 mg/kg/day in rats . Acute exposure symptoms include gastrointestinal irritation, respiratory distress, and central nervous system depression .

Table 3: Toxicity Endpoints for Fluometuron

EndpointValueSpeciesSource
Oral LD50\text{LD}_{50}>5,000 mg/kgRat
Dermal LD50\text{LD}_{50}>2,000 mg/kgRabbit
Inhalation LC50\text{LC}_{50}>5.1 mg/L (4 hr)Rat

Regulatory Status and Risk Mitigation

Reregistration Eligibility Decision (RED)

The EPA’s 2005 RED reaffirmed fluometuron’s registration with revised guidelines:

  • Maximum annual application rate: 3.36 kg/ha (3 lb/acre)

  • Buffer zones: 30 m near aquatic ecosystems

Resistance Management Strategies

To delay herbicide resistance, the EPA recommends rotating fluometuron with inhibitors of acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator